molecular formula C19H20N2O5S B4442390 6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one

6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B4442390
M. Wt: 388.4 g/mol
InChI Key: HADARXXIPPPJED-UHFFFAOYSA-N
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Description

6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a quinoline and benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic synthesis. The starting materials often include 6-methoxy-2-methyl-3,4-dihydroquinoline and 2H-1,4-benzoxazin-3(4H)-one derivatives. The key steps involve sulfonylation and cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while nucleophilic substitution can introduce various functional groups at the sulfonyl position .

Scientific Research Applications

6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the benzoxazine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combined quinoline and benzoxazine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

6-[(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-12-3-4-13-9-14(25-2)5-7-17(13)21(12)27(23,24)15-6-8-18-16(10-15)20-19(22)11-26-18/h5-10,12H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADARXXIPPPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
6-[(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one

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